2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol
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Overview
Description
2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol is an organic compound that belongs to the class of ethanolamines It is characterized by the presence of a pyridine ring substituted with an ethyl group and a 2-methyl group, connected via an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol can be achieved through a multi-step process:
Formation of 2-methylpyridine: This can be synthesized via α-methylation of pyridine using a continuous flow setup with Raney nickel as a catalyst and 1-propanol as the solvent.
Ethylation of 2-methylpyridine: The 2-methylpyridine is then ethylated using ethyl halides under basic conditions to form 2-ethyl-2-methylpyridine.
Amination: The ethylated product undergoes amination with ethoxyethanol in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the α-methylation step and large-scale batch reactors for subsequent steps. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]acetaldehyde or 2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]acetic acid.
Reduction: Formation of 2-[2-[Ethyl-(2-methylpiperidin-4-yl)amino]ethoxy]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethanolamine moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylpyridine: A simpler analog lacking the ethoxyethanol chain.
2-ethyl-2-methylpyridine: Lacks the ethanolamine moiety.
2-[2-[Methyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol is unique due to the combination of its pyridine ring, ethyl group, and ethanolamine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
IUPAC Name |
2-[2-[ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-14(6-8-16-9-7-15)12-4-5-13-11(2)10-12/h4-5,10,15H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRGPNKIOADPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOCCO)C1=CC(=NC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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